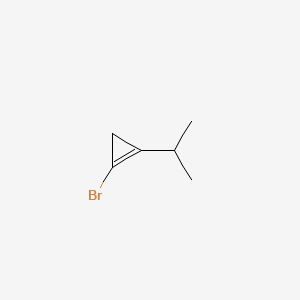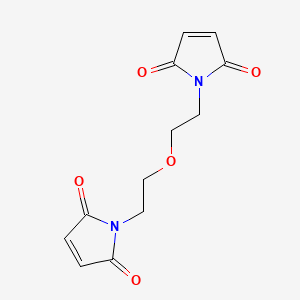
6-Formyl-uracil hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound has the molecular formula C5H4N2O3 and a molecular weight of 140.1 g/mol . It is characterized by the presence of a formyl group at the 6th position of the uracil ring, making it a valuable intermediate in various chemical and biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Formyl-uracil hydrate typically involves the formylation of uracil. One common method is the reaction of uracil with formic acid in the presence of a dehydrating agent such as acetic anhydride . Another approach involves the oxidation of 6-methyluracil using selenium dioxide, which introduces the formyl group at the 6th position .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Formyl-uracil hydrate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-Carboxyuracil.
Reduction: 6-Hydroxymethyluracil.
Substitution: Various substituted uracil derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Formyl-uracil hydrate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in studies of nucleic acid chemistry and the mechanisms of DNA and RNA modifications.
Medicine: It is investigated for its potential as an antiviral and anticancer agent due to its structural similarity to nucleobases.
Industry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 6-Formyl-uracil hydrate involves its incorporation into nucleic acids or its interaction with enzymes involved in nucleic acid metabolism. The formyl group can participate in hydrogen bonding and other interactions, affecting the stability and function of nucleic acids. Additionally, it can act as an inhibitor of certain enzymes by mimicking the natural substrates .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methyluracil: Similar structure but with a methyl group instead of a formyl group.
6-Carboxyuracil: Oxidized form of 6-Formyl-uracil hydrate.
5-Formyluracil: Formyl group at the 5th position instead of the 6th.
Uniqueness
This compound is unique due to the specific positioning of the formyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications in various fields .
Propriétés
Formule moléculaire |
C5H6N2O4 |
|---|---|
Poids moléculaire |
158.11 g/mol |
Nom IUPAC |
6-(dihydroxymethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C5H6N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h1,4,9-10H,(H2,6,7,8,11) |
Clé InChI |
DUGHQFVNXIWPEA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC(=O)NC1=O)C(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl-3-[2-(4-aminobenzoyl)acetamino]-4-[3,5-dicarboxymethyl)-phenoxy]-benzoate](/img/structure/B13832011.png)
![2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazin-8-amine](/img/structure/B13832014.png)








![1-[Hydroxy(phenyl)methyl]cyclopentanol](/img/structure/B13832072.png)


